![molecular formula C17H19ClN2O B3078116 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride CAS No. 1049763-60-1](/img/structure/B3078116.png)
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride
Overview
Description
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a compound with the molecular formula C17H19ClN2O . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a phenoxy group and a methyl group attached to the indole ring .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride, focusing on six unique applications:
Antiviral Activity
Indole derivatives, including 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride, have shown significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses .
Anti-inflammatory Properties
This compound has potential anti-inflammatory effects. Indole derivatives can modulate the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. Research has shown that these compounds can reduce inflammation by inhibiting specific pathways involved in cytokine production .
Anticancer Applications
Indole derivatives are widely studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The unique structure of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride allows it to interact with various cellular targets, making it a promising candidate for cancer therapy .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Indole derivatives can disrupt the cell membranes of bacteria and fungi, leading to their death. They are effective against a broad spectrum of microbial pathogens, making them valuable in treating infections .
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This makes 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride a potential therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
The antioxidant properties of indole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant activity of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride contributes to its potential therapeutic benefits .
Antidiabetic Applications
Indole derivatives have shown promise in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels. This makes them potential candidates for developing new antidiabetic drugs .
Antimalarial Activity
Research has also explored the antimalarial potential of indole derivatives. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. This application highlights the broad-spectrum activity of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride .
Future Directions
The future research directions could include elucidating the synthesis process, studying the chemical reactions, determining the mechanism of action, and evaluating the physical and chemical properties of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride. Additionally, the compound could be studied for potential biological activities and applications .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins likeFtsZ , a key functional protein in bacterial cell division , and IL-1R1 , a receptor involved in inflammatory responses .
Mode of Action
For instance, DPIE, a related compound, has been shown to enhance the binding of IL-1β to IL-1R1 .
Biochemical Pathways
Related compounds have been found to influence theIL-1β–IL-1R1 system , which plays a crucial role in inflammatory responses .
Pharmacokinetics
The enhancing activity of related compounds in certain biological systems has been observed to increase in a dose-dependent manner .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity tests and in enhancing cytokine production in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the IR spectra of related compounds have been recorded using specific conditions , suggesting that the environment could play a role in their characterization and possibly their action.
properties
IUPAC Name |
2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDCUPPILQFYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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